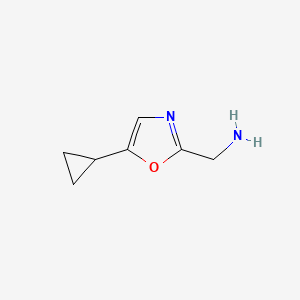

(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLKNVSSOJAFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216101-20-0 | |

| Record name | (5-cyclopropyl-1,3-oxazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclopropyl Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The amalgamation of the cyclopropyl ring and the oxazole nucleus has given rise to a class of small molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of cyclopropyl oxazole derivatives, exploring their synthesis, multifaceted mechanisms of action, and burgeoning applications in drug discovery. We delve into the unique physicochemical properties conferred by the cyclopropyl moiety, which often translates to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. Furthermore, we dissect the diverse biological targets of these derivatives, with a particular focus on their roles as potent anticancer agents through mechanisms such as tubulin polymerization inhibition and kinase modulation. This document serves as a resource for medicinal chemists, pharmacologists, and drug development scientists, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising scaffold.

Introduction: The Strategic Fusion of Cyclopropane and Oxazole

The pursuit of novel chemical entities with superior therapeutic indices is a central theme in medicinal chemistry. The design of hybrid molecules, incorporating pharmacologically validated scaffolds, represents a rational and often successful strategy. Cyclopropyl oxazole derivatives have emerged as a compelling class of compounds, demonstrating a broad spectrum of biological activities.[1][2][3][4]

The five-membered oxazole ring, containing both oxygen and nitrogen heteroatoms, is a common motif in numerous natural products and synthetic drugs.[1][5] Its ability to participate in various non-covalent interactions allows it to engage with a wide array of biological targets, including enzymes and receptors.[1][2] Consequently, oxazole derivatives have been investigated for their anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[6][3][4]

The incorporation of a cyclopropyl group, the smallest carbocycle, imparts a unique set of properties to a parent molecule.[7][8] Its rigid, three-dimensional structure can enforce a specific conformation, leading to enhanced binding affinity and selectivity for a target protein.[8][9] Furthermore, the cyclopropyl ring is known to increase metabolic stability, improve brain permeability, and reduce plasma clearance, thereby addressing common challenges in drug development.[8][9] This strategic combination of the versatile oxazole scaffold with the advantageous cyclopropyl fragment has yielded a rich pipeline of preclinical and clinical drug candidates.[8]

Synthetic Strategies for Cyclopropyl Oxazole Derivatives

The efficient construction of the cyclopropyl oxazole core is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, often involving the sequential or convergent assembly of the two key motifs. A representative and widely adopted strategy involves the synthesis of a cyclopropyl-containing amide followed by cyclization to form the oxazole ring.[10]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to 1,3-oxazole sulfonamides bearing a cyclopropyl ring, a class of compounds that has shown significant promise as anticancer agents.[10]

Caption: A generalized synthetic workflow for cyclopropyl oxazole sulfonamides.

Detailed Experimental Protocol: Synthesis of a Novel 1,3-Oxazole Sulfonamide

This protocol is adapted from a reported synthesis of potent tubulin polymerization inhibitors.[10]

Step 1: α-Bromination of Acetophenone

-

Dissolve the starting acetophenone derivative (1.0 eq) in a suitable solvent such as methanol.

-

Add bromine (1.1 eq) dropwise at room temperature while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Delépine Reaction to Form the Primary Amine Salt

-

Dissolve the crude α-bromoketone (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.2 eq) and stir the mixture at room temperature overnight.

-

Filter the resulting solid and wash with chloroform to obtain the hexaminium salt.

-

Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours.

-

Cool the reaction mixture and filter the precipitate to yield the primary amine salt.

Step 3: Acylation with Cyclopropylcarbonyl Chloride

-

Suspend the primary amine salt (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a base such as triethylamine (2.5 eq) and cool the mixture to 0 °C.

-

Add cyclopropylcarbonyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup and purify the crude product by recrystallization or column chromatography to obtain the pure cyclopropyl amide.

Step 4: Cyclization to the 1,3-Oxazole Ring

-

Dissolve the cyclopropyl amide (1.0 eq) in phosphorus oxychloride (POCl3).

-

Heat the mixture at reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield the 2-cyclopropyl-5-phenyloxazole derivative.

Step 5: Sulfonylation

-

Prepare the corresponding benzenesulfonyl chloride derivative.

-

React the 2-cyclopropyl-5-phenyloxazole with the benzenesulfonyl chloride in the presence of a base like pyridine to afford the final 1,3-oxazole sulfonamide.

Therapeutic Targets and Mechanisms of Action

Cyclopropyl oxazole derivatives have demonstrated efficacy against a range of diseases, primarily by interacting with key proteins involved in pathogenesis. Their mechanisms of action are diverse, with oncology being the most extensively studied therapeutic area.

Anticancer Activity

The anticancer properties of cyclopropyl oxazoles are often attributed to their ability to interfere with crucial cellular processes required for tumor growth and proliferation.[11][12]

A significant number of cyclopropyl oxazole derivatives exert their anticancer effects by targeting the microtubule network.[10][11] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Cyclopropyl oxazole sulfonamides, for instance, have been shown to inhibit tubulin polymerization, leading to the depolymerization of microtubules within cancer cells.[10] This mechanism is shared by several successful anticancer drugs, such as the taxanes and vinca alkaloids.

Caption: Mechanism of action of cyclopropyl oxazoles as tubulin polymerization inhibitors.

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[13][14] Several cyclopropyl oxazole derivatives have been identified as potent inhibitors of various protein kinases.[15][16]

For example, certain derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][17] By blocking VEGFR-2, these compounds can effectively starve tumors and inhibit their growth. Other kinases implicated as targets for oxazole derivatives include those in the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[15]

The pyrazole ring, structurally related to the oxazole, is also a prominent scaffold in kinase inhibitors, and the principles of targeting the ATP-binding pocket of kinases are often transferable.[15]

Other Therapeutic Areas

While oncology is a major focus, the therapeutic potential of cyclopropyl oxazoles extends to other disease areas. Their anti-inflammatory, analgesic, antidiabetic, and antibacterial activities are also under investigation.[6][3] The ability of the oxazole scaffold to interact with a diverse range of enzymes and receptors suggests that further exploration will uncover novel therapeutic applications.[3]

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

Systematic modification of the cyclopropyl oxazole scaffold has provided valuable insights into the structural requirements for optimal biological activity and favorable pharmacokinetic properties.

Key Structural Features and Their Impact

-

Cyclopropyl Moiety: As previously discussed, the cyclopropyl group is a key contributor to the overall profile of these derivatives. Its conformational rigidity can lock the molecule into a bioactive conformation, enhancing potency.[8][9] It also often improves metabolic stability by blocking sites of metabolism.[8][9]

-

Substituents on the Oxazole Ring: The nature and position of substituents on the oxazole ring are critical for target engagement. For instance, in the case of 1,3-oxazole sulfonamides, halogenated aniline derivatives attached to the sulfonamide nitrogen were found to be the most active against cancer cell lines.[10]

-

Linker and Terminal Groups: The linker connecting the oxazole core to other functionalities and the nature of the terminal groups can significantly influence solubility, cell permeability, and off-target effects.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) properties of cyclopropyl oxazole derivatives are crucial for their successful translation into clinical candidates. Studies on related compounds, such as cyclopropylfentanyl, have demonstrated rapid absorption and dose-dependent effects.[18][19][20] While direct PK/PD data for many therapeutic cyclopropyl oxazole derivatives are still emerging, the known benefits of the cyclopropyl group on metabolic stability and clearance provide a strong rationale for their continued development.[8]

Table 1: Impact of Cyclopropyl Moiety on Drug Properties

| Property | Contribution of the Cyclopropyl Ring | Reference |

| Potency | Enhances binding affinity through conformational constraint. | [8][9] |

| Metabolic Stability | Increases resistance to metabolic degradation. | [8][9] |

| Lipophilicity | Can modulate lipophilicity to improve permeability. | [10] |

| Bioavailability | Often leads to improved oral bioavailability. | [10] |

| Brain Permeability | Can increase penetration of the blood-brain barrier. | [8] |

| Plasma Clearance | Tends to decrease plasma clearance, prolonging half-life. | [8] |

Future Perspectives and Conclusion

Cyclopropyl oxazole derivatives represent a highly promising and versatile scaffold in drug discovery. Their demonstrated efficacy against a range of challenging diseases, particularly cancer, underscores their therapeutic potential. The unique combination of the electronically rich oxazole ring and the conformationally constrained cyclopropyl group provides a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Expansion of the Target Space: Exploring the activity of cyclopropyl oxazole libraries against a broader range of biological targets.

-

Elucidation of Novel Mechanisms: Investigating new and unexpected mechanisms of action for this compound class.

-

Optimization of ADMET Properties: Fine-tuning the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development.

References

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][11][15]triazine-based VEGFR-2 kinase inhibitors. PubMed.

- A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.

- Therapeutic potential of oxazole scaffold: a p

- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. PMC.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- A comprehensive review on biological activities of oxazole deriv

- Synthetic approaches for oxazole derivatives: A review.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.

- Oxazole-Based Compounds As Anticancer Agents. PubMed.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male r

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male r

- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male r

- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.

- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmpr.in [ijmpr.in]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 16. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of (5-cyclopropyl-1,3-oxazol-2-yl)methanamine, a heterocyclic amine of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route with mechanistic insights, and explore its potential applications within the pharmaceutical landscape, grounded in the established importance of both the oxazole core and the cyclopropyl moiety.

Core Molecular Attributes

This compound is a small molecule featuring a central 1,3-oxazole ring, which is a bioisostere of amide and ester functionalities, often enhancing metabolic stability and serving as a key scaffold in medicinal chemistry.[1][2][3] The strategic incorporation of a cyclopropyl group is a well-established tactic in drug design to improve various pharmacokinetic and pharmacodynamic properties.[4]

Physicochemical Data

A summary of the key computed physicochemical properties for this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| Monoisotopic Mass | 138.07932 Da | PubChem |

| SMILES String | C1CC1C2=CN=C(O2)CN | PubChem |

| CAS Number | 1216101-20-0 | Aladdin |

Strategic Synthesis Pathway

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected to reveal a key intermediate, an N-acylated aminoketone, which in turn can be derived from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Cyclopropyl-2-oxoethyl)formamide

-

To a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add formamide (2.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(2-cyclopropyl-2-oxoethyl)formamide.

-

Causality: This step involves a nucleophilic substitution where the nitrogen atom of formamide displaces the bromide from the α-bromoketone. The use of an excess of formamide drives the reaction to completion.

Step 2: Cyclization to form this compound

-

The purified N-(2-cyclopropyl-2-oxoethyl)formamide (1.0 eq) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) in an inert solvent like dichloromethane at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is then carefully quenched with an aqueous solution of a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography to afford the target compound.

-

Causality: This is the key cyclodehydration step. The dehydrating agent facilitates the intramolecular cyclization of the N-acylaminoketone to form the oxazole ring. Subsequent workup and purification yield the desired aminomethyloxazole.

Significance and Potential Applications in Drug Development

The unique combination of the cyclopropyl group and the oxazole ring in this compound suggests its potential as a valuable scaffold in medicinal chemistry.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a "bioisostere" of a phenyl ring but with a lower molecular weight and increased three-dimensionality. Its incorporation into drug candidates has been shown to:

-

Enhance Metabolic Stability: The strained ring system can block sites of metabolism, leading to a longer half-life.

-

Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lead to more specific interactions with biological targets.

-

Increase Lipophilicity: This can improve cell membrane permeability and oral bioavailability.[4]

The Versatility of the Oxazole Scaffold

The oxazole nucleus is a common feature in a wide range of biologically active compounds.[6][7] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

The aminomethyl group at the 2-position of the oxazole ring provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening. This functional group can be readily derivatized to introduce different pharmacophoric features, enabling the fine-tuning of biological activity.[8]

Workflow for Investigating Therapeutic Potential

The exploration of this compound as a potential therapeutic agent would follow a structured drug discovery workflow.

Caption: Drug discovery workflow for novel chemical entities.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure combines the advantageous properties of both the cyclopropyl group and the oxazole scaffold. This guide provides a foundational understanding of this molecule, offering a starting point for further investigation by researchers and scientists in the field of drug discovery and development.

References

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PMC. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. Taylor & Francis Online. Available at: [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Thieme Connect. Available at: [Link]

-

Synthesis of Oxaspiranic Compounds through [3 + 2] Annulation of Cyclopropenones and Donor–Acceptor Cyclopropanes. ACS Publications. Available at: [Link]

-

Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Academia.edu. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Innovare Academic Sciences. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimized Amide Coupling Protocols for Heterocyclic Building Blocks: (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine

Introduction & Chemical Context

(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine (CAS: 885331-17-9) is a high-value heterocyclic building block used increasingly in fragment-based drug discovery (FBDD). It offers two distinct medicinal chemistry advantages:

-

The Oxazole Core: Acts as a 1,2-bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

-

The Cyclopropyl Group: Provides rigid steric bulk and modulates lipophilicity (

) without the metabolic liability of an isopropyl or ethyl group.

However, the coupling of this amine presents specific challenges distinct from standard benzylamines. The electron-withdrawing nature of the oxazole ring reduces the nucleophilicity of the primary amine, and the cyclopropyl moiety introduces sensitivity to strong Lewis acids.

This guide outlines robust, field-tested protocols for coupling this specific amine with carboxylic acids, prioritizing yield, purity, and scalability.

Strategic Considerations

Reactivity Profile & pKa[1]

-

Amine Nucleophilicity: The primary amine is attached to the C2 position of the oxazole. Due to the electron-withdrawing inductive effect (-I) of the oxazole ring, the pKa of the conjugate acid is expected to be lower (~8.5–9.0) than a standard benzylamine (~9.3). This means it is less nucleophilic and requires efficient activating agents.

-

Oxazole Basicity: The oxazole nitrogen is weakly basic (pKa ~0.8).[1] It generally does not compete with the primary amine for coupling but can be protonated in strongly acidic media, potentially affecting solubility.

-

Cyclopropyl Stability: While stable to standard bases and nucleophiles, the cyclopropyl ring can undergo ring-opening rearrangement in the presence of strong Lewis acids (e.g.,

,

Salt Form Management

This building block is commercially supplied as the Hydrochloride (HCl) salt .

-

Critical Step: You must neutralize the HCl salt to release the free amine.

-

Stoichiometry: If using the HCl salt, the reaction requires at least 1 extra equivalent of base (e.g., DIEA or TEA) relative to the amine. Failure to account for this is the #1 cause of low yields.

Reagent Selection Matrix

| Parameter | Method A: HATU | Method B: T3P® | Method C: Acid Chloride |

| Use Case | Discovery / Milligram Scale | Scale-up / Process Dev | Sterically hindered acids |

| Coupling Efficiency | Excellent (Fast) | Good (Slower) | High |

| Epimerization Risk | Low | Very Low | Moderate |

| Workup | Dilute acid/base wash | Water wash (Soluble byproducts) | Basic wash |

| Safety | Sensitizer (Allergen) | Non-explosive, Non-toxic | Corrosive |

| Cost | High | Moderate | Low (if |

Experimental Protocols

Protocol A: The "Discovery Standard" (HATU/DIEA)

Recommended for initial screening and library synthesis (10 mg – 500 mg scale).

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

This compound HCl salt (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIEA) (3.0 – 3.5 equiv)

-

Solvent: DMF (anhydrous) or DMAc. Concentration: 0.1 M – 0.2 M.

Procedure:

-

Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF, add DIEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.

-

Amine Addition: In a separate vial, dissolve the Amine HCl salt (1.1 equiv) in a minimum amount of DMF and the remaining DIEA (2.0 equiv). Add this solution dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check via LCMS (Look for [M+H]+) and TLC.

-

Stain: Ninhydrin (amine consumption) or UV (oxazole absorption).

-

-

Workup:

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 2x with Sat.

(removes acid/HATU byproducts). -

Wash 1x with Water, 1x with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc).

Protocol B: The "Green & Scalable" Method (T3P)

Recommended for >1g scale or when purification by column chromatography is to be minimized.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Amine HCl salt (1.1 equiv)

-

T3P® (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (4.0 equiv).

-

Solvent: EtOAc or 2-MeTHF (Green alternative).

Procedure:

-

Combine: Charge the flask with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and solvent (EtOAc).

-

Base Addition: Add Pyridine (3.0 equiv) or TEA (4.0 equiv). Cool to 0°C if the scale is >5g to control exotherm.

-

Coupling: Add T3P solution dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours. (T3P kinetics are slower than HATU).

-

Workup (Self-Purifying):

-

Add water to the reaction mixture.[3] Partition layers.

-

Wash organic layer with 0.5 M HCl (removes pyridine/unreacted amine).

-

Wash with 10%

(removes unreacted acid and T3P byproducts, which are water-soluble). -

Concentrate organic layer. Often yields pure product without chromatography.

-

Decision Workflow & Troubleshooting

Figure 1: Decision tree for selecting the optimal coupling protocol and troubleshooting incomplete reactions.

Troubleshooting Guide

-

Problem: Low Yield / Unreacted Acid.

-

Cause: Amine HCl salt was not fully neutralized.

-

Fix: Check pH of the reaction mixture on wet pH paper. It must be basic (pH 8–9). Add more DIEA if necessary.

-

-

Problem: Side Products / Impurities.

-

Cause: Oxazole ring opening (rare but possible with strong acids) or racemization of the carboxylic acid (if chiral).

-

Fix: Switch to T3P (Method B) which suppresses racemization and operates under milder conditions.

-

-

Problem: Product Soluble in Aqueous Layer.

-

Cause: The oxazole nitrogen can be protonated during acid washes.

-

Fix: Keep aqueous washes mild (pH ~4-5) or use Citric Acid instead of HCl. Back-extract aqueous layers with DCM.

-

Analytical Validation (Self-Validating the Structure)

When characterizing the final amide, look for these specific NMR signatures to confirm the integrity of the (5-Cyclopropyl-1,3-oxazol-2-yl)methyl moiety:

-

Cyclopropyl Ring:

-

Multiplets in the high field region:

0.6 – 1.1 ppm (4H) . -

Methine proton:

1.9 – 2.1 ppm (1H) .

-

-

Methylene Linker:

-

Doublet (due to NH coupling) around

4.4 – 4.6 ppm (2H) .

-

-

Oxazole Proton:

-

Singlet around

6.7 – 7.0 ppm (1H) (C4-H). Note: If this is missing, the ring may have decomposed.

-

-

Amide NH:

-

Broad triplet/singlet around

8.0 – 9.0 ppm .

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Organic Process Research & Development, 15, 1281. (General reference for T3P protocols).

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Context on oxazole stability).

-

PubChem. this compound Compound Summary.

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.dk]

- 4. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine hydrochloride salt

Abstract

This document provides a comprehensive guide for the synthesis of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust and scalable multi-step synthesis, commencing from readily available starting materials. Detailed experimental procedures, mechanistic insights, and characterization data are provided to ensure reproducibility and high purity of the final product. The described methodology is intended for researchers and scientists in the field of organic synthesis and drug development.

Introduction

The 1,3-oxazole moiety is a prominent heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a cyclopropyl group can further enhance pharmacological properties such as metabolic stability and bioavailability.[1] this compound serves as a key intermediate for the elaboration of more complex molecules, making its efficient and reliable synthesis a topic of significant interest.

This application note details a validated synthetic route to this compound hydrochloride, focusing on practical execution, scientific rationale, and safety considerations.

Overall Synthetic Strategy

The synthesis of the target compound is accomplished through a four-step sequence, as illustrated in the workflow below. The strategy involves the initial formation of the 5-cyclopropyl-1,3-oxazole core, followed by functional group manipulations to introduce the aminomethyl side chain. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Caption: Overall synthetic workflow for the preparation of this compound hydrochloride.

Detailed Synthesis Protocols

Step 1: Synthesis of 2-(Bromomethyl)-5-cyclopropyl-1,3-oxazole

The synthesis begins with the construction of the oxazole ring. While various methods exist for oxazole synthesis[3][4], a reliable approach involves the reaction of a suitable precursor with bromoacetyl bromide.[5][6]

-

Materials:

-

Vinyl azide precursor

-

Bromoacetyl bromide

-

Anhydrous acetone

-

1,8-Diazabicycloundec-7-ene (DBU)

-

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the vinyl azide precursor in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and add DBU to neutralize the acidic medium.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-5-cyclopropyl-1,3-oxazole.

-

Step 2: Synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3-oxazole

The bromomethyl group is a versatile handle for nucleophilic substitution. In this step, it is converted to an azidomethyl group, a precursor to the desired amine.[5]

-

Materials:

-

2-(Bromomethyl)-5-cyclopropyl-1,3-oxazole

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

In a round-bottom flask, dissolve 2-(bromomethyl)-5-cyclopropyl-1,3-oxazole in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(azidomethyl)-5-cyclopropyl-1,3-oxazole is typically of sufficient purity for the next step.

-

Step 3: Synthesis of this compound (Staudinger Reduction)

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines using a phosphine reagent.[7][8]

-

Materials:

-

2-(Azidomethyl)-5-cyclopropyl-1,3-oxazole

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

-

Protocol:

-

Dissolve 2-(azidomethyl)-5-cyclopropyl-1,3-oxazole in THF in a round-bottom flask.

-

Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture and stir for an additional 12-16 hours to hydrolyze the intermediate iminophosphorane.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent to remove the triphenylphosphine oxide byproduct.

-

The desired amine remains in the aqueous layer.

-

Step 4: Preparation of this compound hydrochloride

The final step involves the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.[9][10]

-

Materials:

-

Aqueous solution of this compound

-

Hydrochloric acid (HCl) in dioxane (4M solution) or concentrated HCl

-

Diethyl ether

-

-

Protocol:

-

Cool the aqueous solution containing the amine in an ice bath.

-

Carefully add a 4M solution of HCl in dioxane or concentrated HCl dropwise with stirring until the pH is acidic (pH 1-2).

-

A precipitate of the hydrochloride salt should form.

-

If precipitation is slow, the solution can be concentrated under reduced pressure and the residue triturated with diethyl ether to induce crystallization.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Mechanism and Scientific Rationale

The synthetic sequence relies on well-established and robust chemical transformations.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 8. Staudinger Reaction [organic-chemistry.org]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine

Welcome to the technical support center for the purification of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification workflows.

Introduction to Purification Challenges

This compound is a primary amine containing a basic nitrogen atom and a moderately polar oxazole ring. This combination of structural features can present unique challenges during purification. The basicity of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during column chromatography. Furthermore, the presence of various impurities from the synthetic route requires carefully chosen purification strategies to achieve the high purity required for pharmaceutical applications.

A common synthetic route to this compound involves the reduction of a nitrile precursor, 5-cyclopropyloxazole-2-carbonitrile. This process can introduce specific impurities that need to be addressed.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

FAQ 1: Column Chromatography Issues

Question: I am performing column chromatography on my crude this compound, but I am observing significant tailing of my product peak and poor recovery. What is causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like primary amines on standard silica gel.[1] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine group of your compound is protonated by these acidic sites, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in tailing and, in severe cases, irreversible adsorption and low recovery.

Here are several strategies to overcome this problem:

-

Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-1% (v/v). The TEA will compete with your amine for the acidic sites on the silica gel, effectively "masking" them and allowing your product to elute more symmetrically.

-

Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel.[1] This stationary phase has a basic surface, which minimizes the undesirable acid-base interactions with your basic analyte, often leading to excellent peak shapes without the need for mobile phase additives.

-

Alternative Stationary Phases: Basic alumina can also be a suitable alternative to silica gel for the purification of basic compounds.

Question: What is a good starting eluent system for column chromatography of this compound?

Answer:

A good starting point for developing a separation method is to use a mixture of a non-polar and a polar solvent. For a compound with the polarity of this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol are common choices.

To find the optimal eluent system, it is crucial to first perform thin-layer chromatography (TLC) analysis. A well-chosen eluent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound. If your compound is very polar and does not move from the baseline even with high concentrations of ethyl acetate, a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, may be necessary.

FAQ 2: Recrystallization Challenges

Question: I am trying to purify this compound by recrystallization, but it keeps oiling out. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This usually happens when the solubility of the compound in the chosen solvent is too high, or the solution is cooled too rapidly.

Here are some troubleshooting steps:

-

Change the Solvent System: Your current solvent may be too good at dissolving the compound. Try a solvent in which your compound is less soluble at room temperature but still has good solubility at elevated temperatures. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and ethyl acetate/heptane.

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals rather than an oil.

-

Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing nucleation sites.

-

Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.

Question: How can I purify this compound as a salt?

Answer:

Converting the basic amine to a salt is an excellent strategy to facilitate crystallization, as salts often have higher melting points and are more crystalline than the corresponding free base.[2][3] The hydrochloride salt is a common choice.

Protocol for Hydrochloride Salt Formation and Recrystallization:

-

Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration and wash with a small amount of cold solvent.

-

To further purify the salt, perform a recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/heptane.

To recover the free amine, the purified salt can be dissolved in water, basified with a base like sodium hydroxide, and then extracted with an organic solvent.

FAQ 3: Identifying and Removing Common Impurities

Question: What are the likely impurities in my sample of this compound, and how can I remove them?

Answer:

Assuming a synthetic route involving the reduction of 5-cyclopropyloxazole-2-carbonitrile, the following impurities are plausible:

| Impurity Name | Structure | Origin | Recommended Purification Method |

| 5-Cyclopropyloxazole-2-carbonitrile | (Structure of nitrile) | Unreacted starting material | Column chromatography. The nitrile is significantly less polar than the amine and will elute much earlier. |

| N,N-bis((5-cyclopropyl-1,3-oxazol-2-yl)methyl)amine | (Structure of dimer) | Side reaction during synthesis | Column chromatography. This secondary amine is less polar than the primary amine and should separate well. |

| 5-Cyclopropyl-1,3-oxazole | (Structure of oxazole without aminomethyl) | Byproduct from oxazole ring formation | Volatile impurity, may be removed under high vacuum. Otherwise, separable by column chromatography. |

| Reducing Agent Residues | (e.g., aluminum salts from LiAlH4) | Work-up of the reduction reaction | Aqueous work-up and extraction should remove most inorganic salts. If they persist, a silica plug filtration may be effective. |

Workflow for Impurity Identification and Removal

Caption: Workflow for impurity identification and removal.

Advanced Purification Techniques

For challenging separations, particularly for resolving enantiomers if a chiral synthesis was performed, or for high-throughput purification, Supercritical Fluid Chromatography (SFC) is a powerful alternative to traditional HPLC.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[4]

Advantages of SFC:

-

Speed: The low viscosity of supercritical fluids allows for faster separations compared to HPLC.[4]

-

Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" technology.

-

Faster Sample Recovery: The CO2 in the mobile phase evaporates upon depressurization, making it much faster to isolate the purified compound from the collected fractions.

For the purification of this compound, SFC can be particularly advantageous due to the basic nature of the amine. As with HPLC, basic modifiers can be added to the co-solvent to improve peak shape.

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Begin eluting with your solvent system, collecting fractions. Monitor the elution by TLC.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Mixed Solvent System

-

Solvent Selection: Choose a solvent pair where your compound is soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., water), and the two solvents are miscible.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.

-

Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Drying: Dry the crystals in a vacuum oven.

Logical Relationship of Purification Choices

Caption: Decision tree for selecting a purification method.

References

-

[SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2-

-

thiazoles._Part_6._Synthesis_of_2-amino-5-heterylthiazoles.pdf)

Sources

Technical Support Center: Addressing Oxazole Ring Instability Under Acidic Conditions

Executive Summary

Oxazole rings are fundamental pharmacophores in medicinal chemistry, yet they exhibit a notorious "Jekyll and Hyde" personality. While aromatic, they possess a pyridine-like nitrogen (pKa ~0.8 for the conjugate acid) that renders them susceptible to protonation. In acidic media, this protonation activates the C2 and C5 positions toward nucleophilic attack by water, leading to rapid hydrolytic ring opening.

This guide provides a root-cause analysis of these failures and actionable protocols to stabilize oxazole scaffolds during synthesis, workup, and purification.

Module 1: Diagnostic Hub – Why is my Oxazole Decomposing?

The Mechanism of Failure

User Question: "I synthesized a 2,5-disubstituted oxazole using acid-mediated cyclodehydration. The LCMS showed the product, but after aqueous acidic workup, I isolated an acyclic amide/ester. What happened?"

Technical Analysis: You likely triggered an acid-catalyzed hydrolytic ring opening. The oxazole ring is a weak base.[1][2] Upon protonation at the nitrogen, the ring loses significant aromatic character, making the C2 position highly electrophilic. If water is present (even trace amounts in solvents), it attacks C2, forming a tetrahedral intermediate that collapses into an acyclic acylamino ketone or amide.

Visualizing the Decomposition Pathway:

Figure 1: Mechanism of acid-catalyzed oxazole hydrolysis. Protonation activates C2, leading to water attack and irreversible ring opening.

Frequently Asked Questions (FAQs)

Q: Why does my oxazole decompose on silica gel columns? A: Silica gel is slightly acidic (pH 4–5). For electron-rich oxazoles or those with minimal steric bulk at C2, this acidity is sufficient to protonate the nitrogen, catalyzing hydrolysis by residual water in the silica or solvent.

-

Fix: Pre-treat silica with 1–2% triethylamine (TEA) or use neutral alumina (see Module 3).

Q: Does substitution pattern affect stability? A: Yes, drastically.

-

C2-Substituted: More stable. A phenyl or alkyl group at C2 sterically hinders nucleophilic attack.

-

C4-Electron Withdrawing Groups (EWG): Destabilizing. They pull electron density from the ring, making C2 even more electrophilic and prone to attack.

-

C5-Alkoxy: Highly acid-sensitive (resembles an acetal).

Module 2: Synthesis & Reaction Optimization

Protocol 1: Safe Cyclodehydration Methods

Avoid harsh Brønsted acids (e.g., H₂SO₄, POCl₃) if your substrate is sensitive. Use the Wipf or Burgess protocols, which operate under milder conditions.

Method A: Wipf Protocol (Dess-Martin Periodinane / PPh₃)

Best for: 2-substituted oxazolines to oxazoles.

-

Oxidation: Treat the precursor β-hydroxy amide with Dess-Martin Periodinane (DMP) to form the β-keto amide.

-

Cyclization: Add Triphenylphosphine (PPh₃), Iodine (I₂), and Triethylamine (TEA).

-

Mechanism: PPh₃/I₂ activates the keto oxygen as an oxyphosphonium species, promoting cyclization without free acid.

Method B: Burgess Reagent

Best for: Acid-labile substrates (e.g., those with Boc groups).

-

Dissolve the β-hydroxy amide in THF.

-

Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

-

Heat to reflux (60–70°C).

-

Result: Clean cyclodehydration under neutral conditions.

Decision Tree: Selecting the Right Conditions

Figure 2: Selection guide for oxazole synthesis reagents based on substrate stability.

Module 3: Workup & Purification (The "Safety Net")

Critical Protocol: The Buffered Workup

Never expose oxazoles to unbuffered aqueous acid during extraction.

-

Quenching: If the reaction used acid (e.g., TFA, AcOH), pour the mixture slowly into a stirred, ice-cold saturated solution of NaHCO₃ or K₂CO₃ .

-

pH Check: Ensure the aqueous layer pH is > 7.5 before separating layers.

-

Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) for highly sensitive compounds.

Purification Strategy: Stationary Phase Selection

Standard silica gel chromatography is the graveyard of many oxazoles. Use this comparison table to choose the right phase.

| Stationary Phase | Acidity (pH) | Risk Level | Recommendation |

| Standard Silica Gel | 4.0 – 5.0 | High | Avoid for C2-unsubstituted or electron-rich oxazoles. |

| TEA-Deactivated Silica | ~7.5 | Low | Standard Protocol: Slurry silica in 1% Et₃N/Hexanes before loading. |

| Neutral Alumina | 7.0 – 7.5 | Very Low | Ideal for acid-sensitive oxazoles. Lower resolution than silica. |

| Reverse Phase (C18) | Variable | Low | Use buffered mobile phase (e.g., 10mM NH₄HCO₃, pH 8). |

Storage Recommendations

-

Store oxazoles at -20°C under inert atmosphere (Ar/N₂).

-

Avoid storing as hydrochloride salts unless confirmed stable; free bases are generally more stable if kept dry.

-

Trace Acid Scavenger: Store with a few pellets of KOH or a packet of basic alumina in the secondary container if the compound is volatile or extremely labile.

References

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

-

Cornforth, J. W., & Cornforth, R. H. (1947). 24. Mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society (Resumed), 96-102. [Link][3]

-

Palmer, D. C. (Ed.). (2004).[4] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General Reference for pKa and reactivity trends).

-

Kashima, C., & Arao, H. (1985). The reaction of oxazoles with nucleophiles.[1][2][3][5][6][7] Heterocycles, 23(1), 1-4. (Mechanistic insight into C2 nucleophilic attack).

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scribd.com [scribd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Validating the Purity of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine Using High-Performance Liquid Chromatography

This guide provides a comprehensive framework for validating the purity of (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine, a critical pharmaceutical intermediate. We will explore the rationale behind selecting an appropriate High-Performance Liquid Chromatography (HPLC) method, delve into a detailed experimental protocol, and compare its performance against alternative analytical approaches. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10]

Introduction: The Analytical Challenge

This compound is a primary amine characterized by its polar nature and the presence of a heterocyclic oxazole ring. These structural features present a unique set of challenges for chromatographic analysis. The primary amine group can lead to peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols, while its polarity can result in poor retention.[11][12][13] Therefore, a successful HPLC method must be adept at retaining and resolving this polar compound while providing sharp, symmetrical peaks for accurate quantification.

This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method, a widely used technique in pharmaceutical analysis for its versatility in separating a broad range of compounds.[14][15] We will also discuss alternative strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography, to provide a comparative perspective.

Understanding Potential Impurities: A Prerequisite for Method Development

A crucial first step in developing a purity testing method is to understand the potential impurities that may be present in the this compound sample. These can arise from the synthetic route or degradation. A forced degradation study, where the active pharmaceutical ingredient (API) is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, is an essential tool for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[16][17][18][19][20]

Common process-related impurities could include starting materials, intermediates, and by-products from the synthesis. For instance, incomplete cyclization could leave acyclic precursors, or side reactions could introduce isomers. Degradation products might involve hydrolysis of the oxazole ring or oxidation of the amine. Mass spectrometry (MS) is an invaluable tool for identifying these unknown impurities.[21][22][23][24][25]

Comparative HPLC Methodologies

The choice of chromatographic mode is paramount for achieving optimal separation. Here, we compare three suitable approaches for analyzing this compound.

1. Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column

-

Principle: RP-HPLC separates analytes based on their hydrophobicity.[14][15] A non-polar stationary phase is used with a polar mobile phase. For polar compounds like our target analyte, a standard C18 column may not provide adequate retention. A polar-embedded column, which incorporates a polar functional group (e.g., amide or carbamate) within the alkyl chain, offers enhanced retention and improved peak shape for polar analytes by shielding the residual silanols and providing alternative interaction sites.[26]

-

Advantages: Robust, reproducible, and widely applicable. The use of a polar-embedded phase mitigates common issues associated with analyzing basic compounds.

-

Disadvantages: May still require careful mobile phase optimization to achieve sufficient retention for very polar impurities.

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

-

Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[27][28][29][30][31] It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[27][29][31]

-

Advantages: Excellent retention of polar analytes. The high organic content of the mobile phase can enhance sensitivity in mass spectrometry detection.[30]

-

Disadvantages: Can be less robust than RP-HPLC, with retention times being highly sensitive to the water content of the mobile phase. Column equilibration can be slower.

3. Ion-Pair Chromatography

-

Principle: This technique is a form of reversed-phase chromatography where an ion-pairing reagent (e.g., a long-chain alkyl sulfonate) is added to the mobile phase.[32][33][34][35] The ion-pairing agent forms a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[33]

-

Advantages: Can significantly improve the retention of ionic and highly polar compounds.

-

Disadvantages: The ion-pairing reagent can be difficult to remove from the column, leading to long equilibration times and potential for carryover. It is generally not compatible with mass spectrometry detection.

For the purpose of this guide, we will proceed with a detailed protocol for the Reversed-Phase HPLC method using a polar-embedded column , as it offers a good balance of performance, robustness, and compatibility with standard detectors.

Experimental Protocol: Validating Purity by RP-HPLC

This protocol is designed to be a self-validating system, where system suitability tests are integrated to ensure the reliability of the results. The validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7][8][9]

Workflow Diagram

Caption: Workflow for HPLC method validation.

Materials and Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: Phenomenex Kinetex C18 Polar, 2.6 µm, 100 Å, 150 x 4.6 mm, or equivalent.

-

Chemicals:

-

This compound reference standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Formic acid (analytical grade).

-

Water (Milli-Q or equivalent).

-

-

Software: OpenLab CDS or equivalent chromatography data system.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | DAD, 220 nm |

Rationale for Parameter Selection:

-

Mobile Phase: The ammonium acetate buffer provides good peak shape for the basic amine by maintaining a consistent pH and minimizing ionic interactions with the stationary phase. Acetonitrile is a common organic modifier in reversed-phase HPLC.

-

Gradient Elution: A gradient is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable run time.

-

Detection Wavelength: 220 nm is chosen based on the UV absorbance spectrum of the oxazole ring, providing good sensitivity for the main component and related impurities.

Preparation of Solutions

-

Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

-

Forced Degradation Samples: Prepare sample solutions and subject them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Area | ≤ 1.0% |

| %RSD of Retention Time | ≤ 0.5% |

Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the precision and accuracy of the results.[8]

Validation Parameters and Acceptance Criteria (ICH Q2(R1))

The following validation parameters must be assessed to demonstrate that the method is suitable for its intended purpose.[7][9]

| Validation Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank, standard, sample, and forced degradation samples. | The peak for this compound should be well-resolved from any impurity or degradation peaks (Resolution ≥ 1.5). The peak should be spectrally pure as determined by DAD analysis. |

| Linearity | Prepare a series of at least five concentrations of the standard solution, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Range | Determined from the linearity study. | The range for which the method is linear, accurate, and precise.[7] |

| Accuracy | Perform a recovery study by spiking the sample matrix with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120%). | Mean recovery should be between 98.0% and 102.0% for each level. |

| Precision (Repeatability) | Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. | %RSD of the purity results should be ≤ 1.0%. |

| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | %RSD of the purity results should be ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[8] | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |

| Robustness | Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±10%). | The SST criteria should still be met, and the purity results should not be significantly affected. |

Data Interpretation and Comparison

The table below presents hypothetical, yet realistic, comparative data for the purity analysis of a single batch of this compound using the proposed RP-HPLC method and a HILIC method.

| Parameter | RP-HPLC (Polar-Embedded) | HILIC |

| Retention Time (Main Peak) | 8.52 min | 5.21 min |

| Tailing Factor (Main Peak) | 1.1 | 1.3 |

| Resolution (Main Peak vs. Impurity 1) | 2.8 | 2.2 |

| Purity (% Area) | 99.85% | 99.83% |

| LOD | 0.01% | 0.02% |

| LOQ | 0.03% | 0.05% |

| Analysis Time | 25 min | 15 min |

Analysis of Comparative Data:

-

The RP-HPLC method with the polar-embedded column demonstrates superior resolution and peak shape (lower tailing factor), which is critical for accurate integration and quantification of impurities. It also shows better sensitivity with lower LOD and LOQ values.

-

The HILIC method offers a shorter analysis time, which could be advantageous for high-throughput screening. However, the slightly poorer resolution and peak shape might make it less suitable for the precise quantification of trace impurities.

The choice between these methods would depend on the specific requirements of the analysis. For routine quality control where accuracy and robustness are paramount, the RP-HPLC method is the preferred choice. For rapid screening or when dealing with extremely polar impurities not retained by RP-HPLC, HILIC would be a valuable alternative.

Conclusion: A Scientifically Sound Approach to Purity Validation

This guide has outlined a comprehensive and scientifically rigorous approach to validating the purity of this compound using HPLC. By understanding the chemical nature of the analyte and its potential impurities, we have developed a robust RP-HPLC method that is both specific and sensitive. The detailed validation protocol, grounded in ICH and USP principles, ensures the trustworthiness and reliability of the analytical results.

The comparison with alternative chromatographic techniques highlights the importance of selecting the most appropriate method for the analytical challenge at hand. While the recommended RP-HPLC method provides a superior balance of performance characteristics for this particular application, the principles and workflows described herein can be adapted for a wide range of pharmaceutical analyses. Ultimately, a well-validated analytical method is a cornerstone of drug development, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][16]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][17]

-

United States Pharmacopeial Convention. (n.d.). General Chapters: <621> Chromatography. Retrieved from [Link][1]

-

Gerber, F., Krumwiede, D., & Glish, G. L. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(5), e4521. [Link][21]

-

Jian, W., Edom, R. W., & Weng, N. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 73–84. [Link][22]

-

Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link][23]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link][2]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link][24]

-

United States Pharmacopeial Convention. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link][3]

-

Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link][25]

-